molecular formula C29H29Cl2NO2 B11452191 10-(3,5-dichlorophenyl)-3,3,6,6-tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

10-(3,5-dichlorophenyl)-3,3,6,6-tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11452191
M. Wt: 494.4 g/mol
InChI Key: RXMOWWVWTMPTTR-UHFFFAOYSA-N
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Description

10-(3,5-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-9-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,5-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-9-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dichlorobenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

10-(3,5-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-9-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve solvents like dichloromethane or ethanol and controlled temperatures .

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

10-(3,5-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-9-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 10-(3,5-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-9-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(3,5-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-9-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its multiple aromatic rings and chlorine substituents make it a versatile compound for various applications .

Properties

Molecular Formula

C29H29Cl2NO2

Molecular Weight

494.4 g/mol

IUPAC Name

10-(3,5-dichlorophenyl)-3,3,6,6-tetramethyl-9-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C29H29Cl2NO2/c1-28(2)13-21-26(23(33)15-28)25(17-8-6-5-7-9-17)27-22(14-29(3,4)16-24(27)34)32(21)20-11-18(30)10-19(31)12-20/h5-12,25H,13-16H2,1-4H3

InChI Key

RXMOWWVWTMPTTR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=CC(=CC(=C4)Cl)Cl)CC(CC3=O)(C)C)C5=CC=CC=C5)C(=O)C1)C

Origin of Product

United States

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